Cyclopropyl vs. Cyclobutyl Amide Tail: Impact on LSD1 Inhibition
In a dual LSD1/HDAC inhibitor series, the cyclopropyl amide derivative displays superior LSD1 inhibitory activity compared to its direct cyclobutyl analog. While the cyclobutyl congener shows only moderate inhibition, the cyclopropyl compound achieves a lower IC₅₀, underscoring the critical role of ring strain and steric bulk in the amide tail [1].
| Evidence Dimension | LSD1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Cyclopropyl amide series: IC₅₀ < 1 μM (representative example) |
| Comparator Or Baseline | Cyclobutyl amide analog: IC₅₀ > 10 μM |
| Quantified Difference | >10-fold improvement in potency |
| Conditions | Biochemical LSD1 demethylase assay, recombinant human LSD1, H3K4me2 peptide substrate |
Why This Matters
The >10‑fold potency gain directly translates to lower compound consumption in cellular assays and reduces the risk of off‑target effects at higher concentrations, making the cyclopropyl variant the preferred choice for LSD1‑mediated epigenetic studies.
- [1] Cyclopropyl-amide compounds as dual LSD1/HDAC inhibitors. (2017). WO2017195216A1. World Intellectual Property Organization. View Source
